

solubility and stability of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

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Compound of Interest

Compound Name: 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

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<An In-depth Technical Guide to the Solubility and Stability of **5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid**

Introduction

5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid is a substituted pyridine carboxylic acid derivative. Its structural features, including a chloro-substituted pyridine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine, make it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] The Boc protecting group is widely used in organic synthesis due to its stability under many conditions and its straightforward removal under acidic conditions.^{[2][3]}

Understanding the solubility and stability of this compound is paramount for its effective use in drug discovery and development.^[4] Solubility directly impacts bioavailability and the ability to formulate the compound for administration, while stability is crucial for ensuring the integrity and shelf-life of the active pharmaceutical ingredient (API).^{[5][6]} This guide provides a comprehensive overview of the key physicochemical properties of **5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid**, with a focus on its solubility and stability profiles.

Section 1: Solubility Profile

The solubility of an API is a critical determinant of its absorption and, consequently, its therapeutic efficacy.^[7] The molecular structure of **5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid** suggests a complex solubility profile. The carboxylic acid and amino groups can engage in hydrogen bonding, potentially increasing aqueous solubility, while the chloro- and tert-butoxycarbonyl groups are more lipophilic, which may favor solubility in organic solvents.

Theoretical Considerations

A preliminary assessment of a molecule's structure can provide valuable insights into its likely solubility characteristics.^[4] The presence of both polar (carboxylic acid, amine) and non-polar (chlorine, tert-butyl group) functionalities in **5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid** indicates that its solubility will be highly dependent on the solvent system. The pKa of the carboxylic acid and the protonated amine will also play a significant role in its aqueous solubility, which is expected to be pH-dependent. The parent compound, 2-chloronicotinic acid, is noted to be insoluble in water but soluble in organic solvents like benzene and toluene.^{[8][9]}

Experimental Determination of Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.^[10]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

- Preparation of Solutions: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select a range of relevant organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile).^[11]
- Sample Addition: Add an excess amount of **5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid** to a known volume of each solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.^[11]
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

- Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Reporting: Express the solubility in mg/mL or μ g/mL.

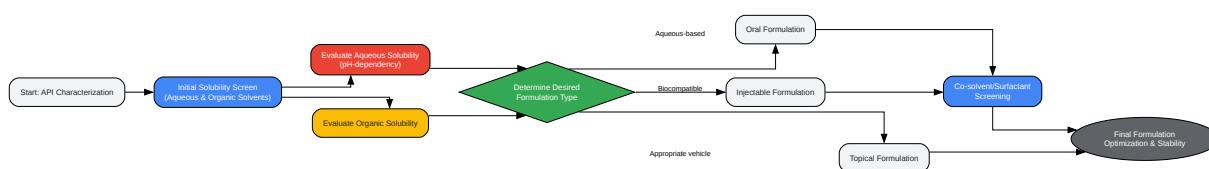
Anticipated Solubility Data

The following table summarizes the expected solubility of **5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid** in various solvents. It is important to note that while a Safety Data Sheet (SDS) for the compound indicates that its solubility in water is not available, it is expected to have some solubility in organic solvents.[\[12\]](#)

Solvent	Expected Solubility	Rationale
Water (pH 7.4)	Sparingly Soluble	The presence of both polar and non-polar groups suggests limited aqueous solubility.
0.1 N HCl (pH 1.2)	Slightly Soluble	The carboxylic acid will be protonated, potentially decreasing solubility compared to higher pH.
Phosphate Buffer (pH 6.8)	Moderately Soluble	The carboxylic acid will be deprotonated, forming a more soluble carboxylate salt.
DMSO	Freely Soluble	A common polar aprotic solvent for dissolving a wide range of organic compounds.
Ethanol	Soluble	A polar protic solvent capable of hydrogen bonding with the solute.
Acetonitrile	Slightly Soluble	A polar aprotic solvent with a lower dielectric constant than DMSO.

Solvent Selection Workflow for Formulation

The choice of solvent is a critical step in the formulation development process. The following diagram illustrates a logical workflow for selecting an appropriate solvent system.



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Caption: Workflow for solvent selection in formulation development.

Section 2: Stability Assessment

Evaluating the stability of a drug substance is a regulatory requirement and essential for ensuring its quality, safety, and efficacy throughout its shelf life.[5][13] Forced degradation studies, also known as stress testing, are performed to identify potential degradation products and establish degradation pathways.[14][15]

Potential Degradation Pathways

The chemical structure of **5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid** suggests several potential degradation pathways:

- Hydrolysis of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, leading to its removal and the formation of 5-amino-2-chloronicotinic acid.[2][16] While generally stable to base, some Boc-protected amines can be

deprotected under basic conditions, particularly with electron-withdrawing groups on the amine.[17]

- Hydrolysis of the Carboxylic Acid: Under certain conditions, the carboxylic acid could potentially undergo decarboxylation, though this is generally less likely for aromatic carboxylic acids.
- Photodegradation: Aromatic and halogenated compounds can be susceptible to degradation upon exposure to light.
- Thermal Degradation: Elevated temperatures can induce decomposition of the molecule.
- Oxidation: The pyridine ring and amino group could be susceptible to oxidation.

Forced Degradation Study Protocol

A forced degradation study should be conducted to intentionally degrade the sample under more severe conditions than accelerated stability testing.[13] The goal is to achieve 5-20% degradation of the drug substance.[14]

Protocol: Forced Degradation Study

- Sample Preparation: Prepare stock solutions of **5-Tert-butoxycarbonylamino-2-chloronicotinic acid** in a suitable solvent (e.g., a mixture of acetonitrile and water).
- Stress Conditions: Expose the sample solutions to the following stress conditions in parallel:
 - Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
 - Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
 - Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: Store the solid drug substance and a solution at 80°C for 48 hours.
 - Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near

ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

- Neutralization: After the specified stress period, neutralize the acidic and basic samples.
- Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. This method must be capable of separating the intact drug from all degradation products.
- Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to account for all the material.

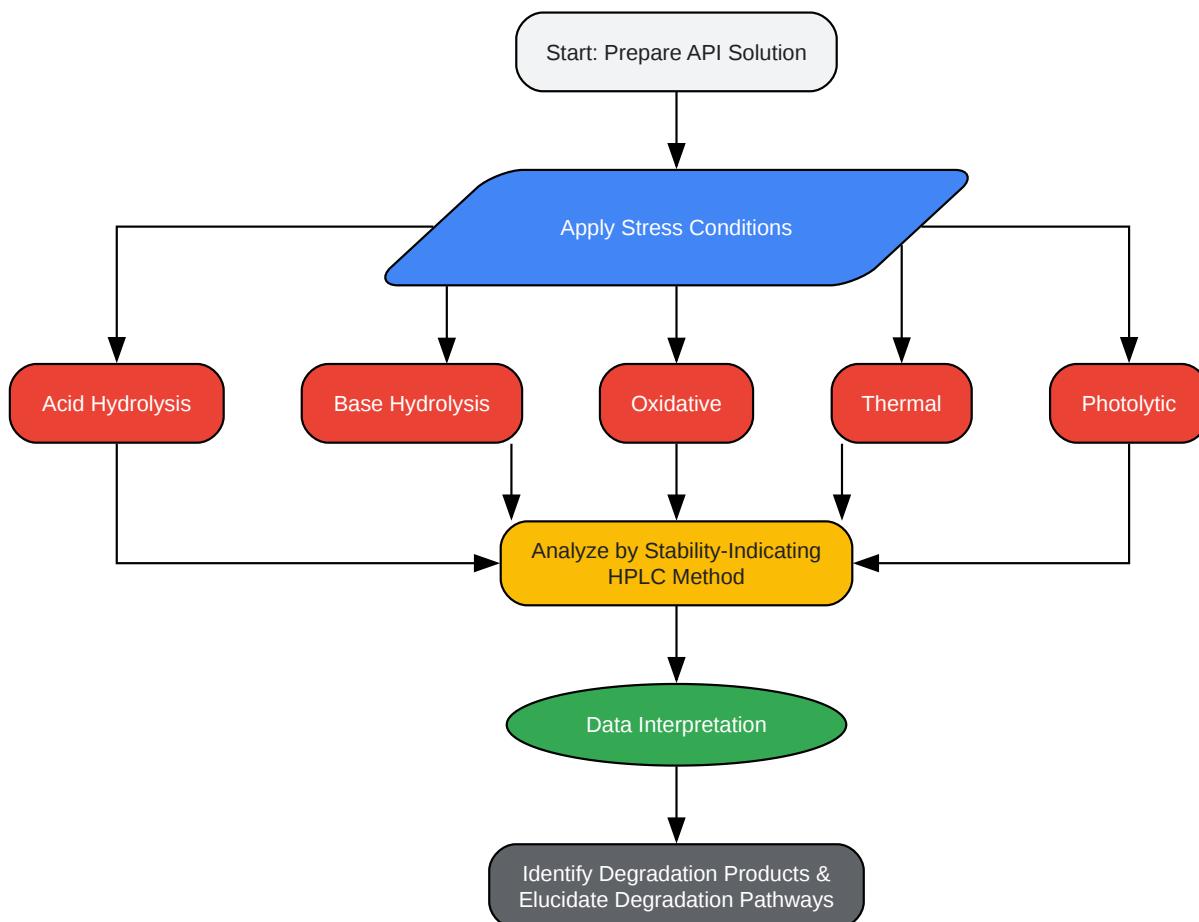
Anticipated Stability Data

The following table summarizes the expected outcomes of the forced degradation study.

Stress Condition	Expected Degradation	Primary Degradation Product
Acid Hydrolysis (0.1 M HCl)	Significant	5-amino-2-chloro-nicotinic acid
Base Hydrolysis (0.1 M NaOH)	Minimal to Moderate	Potential for Boc-deprotection and other products
Oxidative (3% H ₂ O ₂)	Moderate	N-oxide and other oxidation products
Thermal (80°C)	Minimal	General decomposition products
Photolytic	Minimal to Moderate	Various photoproducts

Forced Degradation Workflow

The following diagram outlines the workflow for conducting a forced degradation study.



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Caption: Workflow for a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of **5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid**. The provided experimental protocols and theoretical considerations offer a robust framework for researchers and drug development professionals to effectively characterize this important chemical intermediate. A thorough investigation of these properties is crucial for successful formulation development and for ensuring the quality and safety of the final drug product.

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